2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile
Overview
Description
2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile is an organic compound that features a bromine atom, a piperazine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile typically involves a multi-step process:
Bromination: The starting material, 2-amino-6-bromobenzonitrile, is synthesized by brominating 2-aminobenzonitrile using bromine in the presence of a suitable catalyst.
Piperazine Substitution: The brominated intermediate is then reacted with 1-methylpiperazine under basic conditions to introduce the piperazine moiety. This step often requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an aminated benzonitrile derivative, while a coupling reaction could produce a biaryl compound.
Scientific Research Applications
2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile exerts its effects depends on its application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing signal transduction pathways.
Material Science: The compound’s electronic properties can be harnessed in the design of semiconductors or other functional materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(4-methylpiperidin-1-yl)benzonitrile: Similar structure but with a piperidine ring instead of a piperazine ring.
2-Bromo-6-(4-ethyl-1-piperazinyl)benzonitrile: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile is unique due to the specific combination of the bromine atom, piperazine ring, and benzonitrile group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not fulfill as effectively.
Properties
IUPAC Name |
2-bromo-6-(4-methylpiperazin-1-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-15-5-7-16(8-6-15)12-4-2-3-11(13)10(12)9-14/h2-4H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFWUVBVNHLPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234180 | |
Record name | Benzonitrile, 2-bromo-6-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260763-01-6 | |
Record name | Benzonitrile, 2-bromo-6-(4-methyl-1-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260763-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-bromo-6-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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